molecular formula C20H16N4O2S B12048829 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478257-01-1

4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12048829
CAS No.: 478257-01-1
M. Wt: 376.4 g/mol
InChI Key: JUZSXCUDTUKBBB-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 2-hydroxynaphthaldehyde with 3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic reagents like sodium azide (NaN₃) or thiolates can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal activities.

    Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione
  • 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

Compared to similar compounds, 4-(((2-Hydroxynaphthalen-1-yl)methylene)amino)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione exhibits unique properties due to the presence of the methoxy group on the phenyl ring. This structural feature can influence the compound’s reactivity, biological activity, and overall stability.

Properties

CAS No.

478257-01-1

Molecular Formula

C20H16N4O2S

Molecular Weight

376.4 g/mol

IUPAC Name

4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H16N4O2S/c1-26-18-9-5-4-8-15(18)19-22-23-20(27)24(19)21-12-16-14-7-3-2-6-13(14)10-11-17(16)25/h2-12,25H,1H3,(H,23,27)/b21-12+

InChI Key

JUZSXCUDTUKBBB-CIAFOILYSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.